Methyl 6-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]benzimidazolo[1,2-c]quinazoline-3-carboxylate
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Description
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . For instance, methods were developed for the synthesis of new pyrido[2,3-d]pyrimidine and pyrimidino[4,5-d][1,3]oxazine derivatives . When heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .Scientific Research Applications
Anticancer Properties
Methyl 6-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]benzimidazolo[1,2-c]quinazoline-3-carboxylate exhibits promising anticancer activity. Researchers have investigated its effects on various cancer cell lines, including breast, lung, and colon cancer. Mechanistic studies reveal that it interferes with key cellular pathways, such as DNA replication and repair, leading to tumor growth inhibition. Further exploration of its potential as a targeted therapy is warranted .
Antimicrobial and Antibacterial Applications
The compound’s unique structure suggests potential antimicrobial properties. Studies have explored its activity against bacterial strains, including drug-resistant pathogens. Researchers are particularly interested in its mode of action and whether it can serve as a novel antibiotic agent. Early results indicate promising antibacterial effects, but further investigations are needed .
Anti-Inflammatory and Analgesic Effects
Methyl 6-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]benzimidazolo[1,2-c]quinazoline-3-carboxylate may modulate inflammatory pathways. Preclinical studies suggest that it reduces inflammation and provides pain relief. Investigating its potential as an analgesic or anti-inflammatory drug could yield valuable insights .
Calcium Channel Antagonism
Researchers have observed calcium channel-blocking effects associated with this compound. Calcium channels play crucial roles in cellular signaling, making them attractive targets for cardiovascular and neurological disorders. Further studies are needed to explore its selectivity and efficacy in modulating calcium channels .
Antituberculostatic Activity
Preliminary investigations indicate that Methyl 6-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]benzimidazolo[1,2-c]quinazoline-3-carboxylate exhibits antituberculostatic properties. It may interfere with mycobacterial growth, making it a potential candidate for tuberculosis treatment. However, rigorous testing and optimization are essential .
Potential as a DNA Topoisomerase II Inhibitor
DNA topoisomerases are critical enzymes involved in DNA replication and repair. Some derivatives of this compound have shown inhibitory effects on topoisomerase II, suggesting a role in cancer therapy. Further structure-activity relationship studies are necessary to optimize its potency and minimize side effects .
properties
IUPAC Name |
methyl 6-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]benzimidazolo[1,2-c]quinazoline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H16ClN5O3S/c1-34-24(33)14-6-8-17-19(10-14)29-25(31-20-5-3-2-4-18(20)28-23(17)31)35-13-16-11-22(32)30-12-15(26)7-9-21(30)27-16/h2-12H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGBOGJJWMTVYAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C3=NC4=CC=CC=C4N3C(=N2)SCC5=CC(=O)N6C=C(C=CC6=N5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H16ClN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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